

A Spectroscopic Comparison of 3-Fluoro-2-methoxybenzaldehyde and Its Isomers

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Compound of Interest

Compound Name: **3-Fluoro-2-methoxybenzaldehyde**

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of **3-Fluoro-2-methoxybenzaldehyde** and its positional isomers. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.

The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development. Positional isomers, such as the various fluoro-methoxybenzaldehydes, share the same molecular formula ($C_8H_7FO_2$) and molecular weight (154.14 g/mol) but differ in the substitution pattern on the benzene ring. These subtle structural differences lead to distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide focuses on the spectroscopic comparison of **3-Fluoro-2-methoxybenzaldehyde** and its related isomers, providing a valuable resource for their characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Fluoro-2-methoxybenzaldehyde** and its isomers. The data has been compiled from various spectral databases and literature sources.

Table 1: 1H NMR Spectroscopic Data ($CDCl_3$, chemical shifts in ppm)

Compound	Aldehyde-H (s)	Aromatic-H (m)	Methoxy-H (s)
3-Fluoro-2-methoxybenzaldehyde	~10.4	~7.2-7.6	~4.0
2-Fluoro-3-methoxybenzaldehyde	10.38	7.15-7.43	3.95[1]
4-Fluoro-2-methoxybenzaldehyde	~10.3	~6.7-7.9	~3.9
5-Fluoro-2-methoxybenzaldehyde	~10.4	~6.9-7.5	~3.9
3-Fluoro-4-methoxybenzaldehyde	9.84	7.0-7.7	3.96

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound	C=O	C-F	C-O	Aromatic C	Methoxy C
3-Fluoro-2-methoxybenzaldehyde	~189	~158 (d)	~155 (d)	~115-130	~62
2-Fluoro-3-methoxybenzaldehyde	~188	~153 (d)	~159 (d)	~114-130	~56
4-Fluoro-2-methoxybenzaldehyde	~189	~165 (d)	~163 (d)	~100-130	~56
5-Fluoro-2-methoxybenzaldehyde	~188	~158 (d)	~157 (d)	~110-130	~56
3-Fluoro-4-methoxybenzaldehyde	~190	~155 (d)	~153 (d)	~113-130	~56

Note: 'd' indicates a doublet due to carbon-fluorine coupling.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	C-F Stretch	Aromatic C=C Stretch
3-Fluoro-2-methoxybenzaldehyde	~1690	~1270	~1200	~1600, ~1480
2-Fluoro-3-methoxybenzaldehyde	~1695	~1280	~1210	~1605, ~1475
4-Fluoro-2-methoxybenzaldehyde	~1685	~1275	~1220	~1610, ~1490
5-Fluoro-2-methoxybenzaldehyde	~1690	~1265	~1215	~1600, ~1485
3-Fluoro-4-methoxybenzaldehyde	~1680	~1270	~1230	~1605, ~1495

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
3-Fluoro-2-methoxybenzaldehyde	154	153 (M-H) ⁺ , 125 (M-CHO) ⁺ , 111 (M-CH ₃ O) ⁺
2-Fluoro-3-methoxybenzaldehyde	154	153 (M-H) ⁺ , 125 (M-CHO) ⁺ , 111 (M-CH ₃ O) ⁺
4-Fluoro-2-methoxybenzaldehyde	154	153 (M-H) ⁺ , 125 (M-CHO) ⁺ , 111 (M-CH ₃ O) ⁺
5-Fluoro-2-methoxybenzaldehyde	154	153 (M-H) ⁺ , 125 (M-CHO) ⁺ , 111 (M-CH ₃ O) ⁺
3-Fluoro-4-methoxybenzaldehyde	154	153 (M-H) ⁺ , 125 (M-CHO) ⁺ , 111 (M-CH ₃ O) ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- ¹³C NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 s, and 512 scans were typically used.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum was collected and automatically subtracted from the sample spectrum.

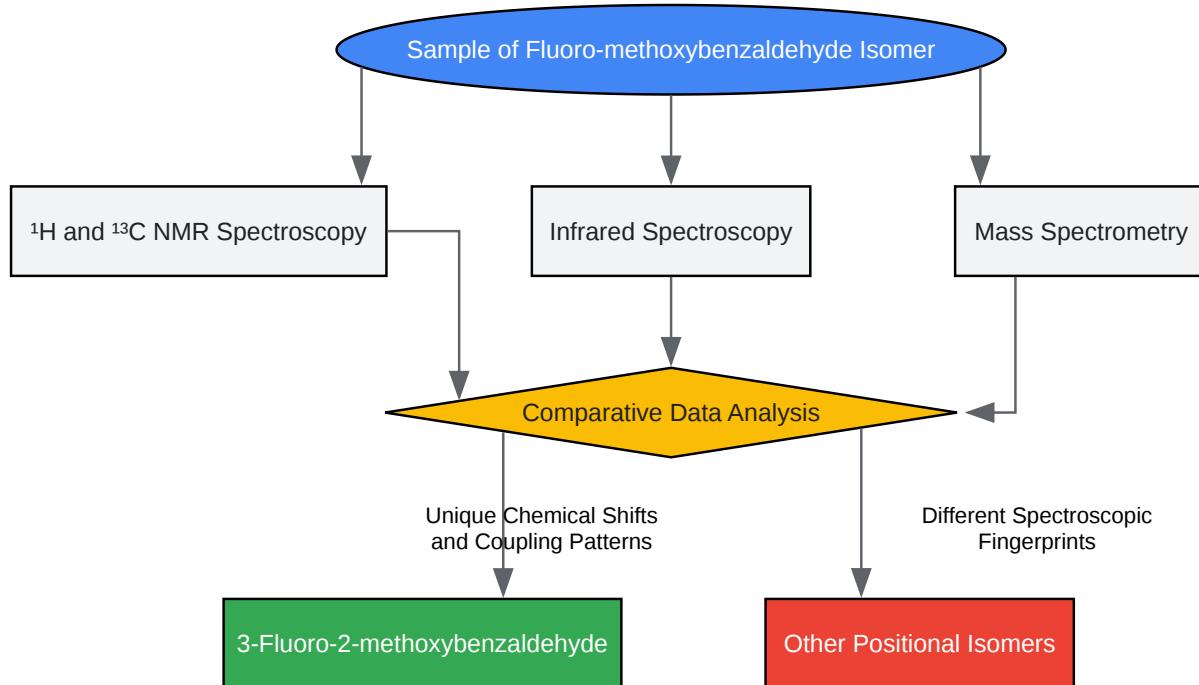
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.
- Data Acquisition: The sample was introduced into the ion source via direct infusion or through a gas chromatograph. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-300.

Isomer Differentiation Workflow

The differentiation of **3-Fluoro-2-methoxybenzaldehyde** and its isomers can be achieved by a systematic analysis of their spectroscopic data. The following diagram illustrates a logical workflow for this process.

Spectroscopic Differentiation of 3-Fluoro-2-methoxybenzaldehyde Isomers

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References

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